2-(Dimethylamino)-4-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)8-5-6(10)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLMIJGQDZWGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Fluorinated Benzoic Acid Chemistry
Fluorinated benzoic acids are a class of organic compounds that have a fluorine atom attached to the benzoic acid framework. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds. In the context of benzoic acids, fluorine substitution can influence acidity, lipophilicity, and metabolic stability.
The position of the fluorine atom on the benzene (B151609) ring is crucial. For instance, 4-fluorobenzoic acid is a well-studied derivative used as a synthetic intermediate. wikipedia.org The presence of fluorine can affect the acidity of the carboxylic acid group through inductive and resonance effects. nih.gov Research on various fluorinated benzoic acid derivatives continues to be an active area, with studies exploring their synthesis and potential applications. acs.orgeurjchem.comglobalscientificjournal.com
Significance of Dimethylamino Substitution in Aromatic Carboxylic Acid Frameworks
The dimethylamino group (-N(CH3)2) is a strong electron-donating group. When attached to an aromatic ring, it can significantly influence the electronic properties of the molecule. In the framework of aromatic carboxylic acids, the dimethylamino group generally decreases the acidity of the carboxylic acid. libretexts.org This is because the electron-donating nature of the dimethylamino group destabilizes the resulting carboxylate anion after deprotonation. libretexts.org
However, the position of the dimethylamino group relative to the carboxylic acid is critical. For instance, the "ortho-effect" describes how ortho-substituents on benzoic acid, regardless of their electronic nature, often increase the acid strength, though an amino group can be an exception. libretexts.org The steric and electronic interplay of the dimethylamino group with the carboxylic acid and other substituents on the ring, such as a fluorine atom, can lead to complex and interesting chemical behaviors. Theoretical studies have been conducted to understand the effects of various substituents on the acidity and electronic structure of benzoic acids. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(Dimethylamino)-4-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments
Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not publicly available.
A ¹H NMR analysis would identify all non-exchangeable protons in the molecule. The spectrum would be expected to show signals corresponding to:
Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-donating dimethylamino group, the electron-withdrawing carboxylic acid group, and the electronegative fluorine atom. The splitting pattern of these protons would reveal their coupling relationships (ortho, meta, para).
N-Methyl Protons: The two methyl groups of the dimethylamino substituent are chemically equivalent and would be expected to produce a single, sharp singlet. Its chemical shift would be in the typical range for N-alkyl groups.
Carboxylic Acid Proton: The acidic proton of the -COOH group would typically appear as a broad singlet at a significantly downfield chemical shift, and its presence could be confirmed by D₂O exchange.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific experimental ¹³C NMR chemical shift assignments for this compound are not available in the surveyed literature.
A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The expected signals would be:
Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would appear at a characteristic downfield position.
Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring, as they are all in unique electronic environments. The carbon attached to the fluorine atom would show a large C-F coupling constant. The chemical shifts would be influenced by the attached functional groups.
N-Methyl Carbons: A single signal would correspond to the two equivalent methyl carbons of the dimethylamino group.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Publicly accessible ¹⁹F NMR spectral data for this compound could not be located.
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of the title compound would be expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing amino and carboxyl substituents. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic protons, which would be observable in a high-resolution spectrum.
Two-Dimensional NMR Techniques for Structure Confirmation
While no specific 2D NMR studies on this compound are published, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous structure confirmation.
COSY: Would establish the connectivity between coupled protons, specifically among the three aromatic protons.
HSQC: Would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the C-H framework.
HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure, for instance, by correlating the N-methyl protons to the C2 carbon of the aromatic ring.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Specific experimental FTIR data detailing the vibrational frequencies for this compound are not available in published scientific literature.
An FTIR spectrum would identify the key functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the expected significant absorption bands would include:
O-H Stretch: A very broad band characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.
C-N Stretch: An absorption related to the stretching of the bond between the aromatic ring and the nitrogen of the dimethylamino group.
C-F Stretch: A strong band in the fingerprint region indicating the presence of the carbon-fluorine bond.
Aromatic C=C and C-H Bends: Multiple bands corresponding to the stretching and bending vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rockefeller.edu The theoretical exact mass of the neutral molecule this compound (C₉H₁₀FNO₂) can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).
The calculated monoisotopic mass is 183.06956 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙ that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
In mass spectrometry, molecules are ionized and then break apart into characteristic fragments. The fragmentation pattern of this compound is influenced by its functional groups. Aromatic carboxylic acids commonly exhibit fragmentation through the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). whitman.eduyoutube.com
The dimethylamino group can also direct fragmentation. A common pathway for N,N-dimethylanilines involves the loss of a methyl radical (-CH₃, M-15) or the neutral loss of dimethylamine (B145610). docbrown.infonih.gov The presence of the fluorine atom is generally stable on the aromatic ring but can be lost in higher energy fragmentation processes.
Table 2: Predicted Key Fragmentation Ions for this compound
| Ion | m/z (approx.) | Description of Loss |
|---|---|---|
| [M]⁺˙ | 183 | Molecular Ion |
| [M-OH]⁺ | 166 | Loss of hydroxyl radical from carboxylic acid |
| [M-COOH]⁺ | 138 | Loss of carboxyl group |
| [M-CH₃]⁺ | 168 | Loss of a methyl radical from the dimethylamino group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. The spectrum of this compound is primarily determined by the π-electron system of the benzene ring, which is modified by its substituents. nih.gov The electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group significantly influence the energy of the π → π* transitions.
For benzoic acid itself, absorption maxima are typically observed around 230 nm and 274 nm. sielc.com In this compound, the strong electron-donating effect of the dimethylamino group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely above 300 nm. The pH of the solution can also affect the spectrum, as protonation of the amino group or deprotonation of the carboxylic acid will alter the electronic structure. rsc.org
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
|---|---|---|
| Ethanol/Methanol | > 300 nm | π → π* |
| Water (acidic pH) | ~280-320 nm | π → π* |
| Water (basic pH) | ~290-340 nm | π → π* |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study of this compound would precisely determine all bond lengths, bond angles, and torsion angles. It would reveal the planarity of the benzene ring and the orientation of the dimethylamino and carboxylic acid substituents relative to the ring. Steric hindrance between the ortho-substituted dimethylamino and carboxylic acid groups would likely cause them to twist out of the plane of the aromatic ring. nih.gov
Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures in the solid state. ias.ac.in C-H···O and C-H···F interactions might also play a role in stabilizing the crystal packing. eurjchem.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of molecules. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and, from it, a wide array of molecular properties.
Density Functional Theory (DFT) Optimizations and Conformational Analysis
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and exploring conformational landscapes. For aromatic compounds like 2-(Dimethylamino)-4-fluorobenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to locate the lowest energy structure (the ground state).
Table 1: Example of Calculated Geometrical Parameters for a Benzoic Acid Derivative using DFT (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not present in the searched literature.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-N (amino) | ~1.38 Å |
| Bond Length | C=O (carboxyl) | ~1.22 Å |
| Bond Angle | C-C-N | ~121° |
Vibrational Frequency Calculations and Spectroscopic Correlations
Following geometric optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration for the molecule.
The calculated frequencies can be correlated with experimental IR and FT-Raman spectra, which helps in the definitive assignment of vibrational bands to specific functional groups and molecular motions (e.g., C-F stretching, C=O stretching, N-CH₃ rocking). Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. This correlative approach is well-documented for various substituted benzoic acids.
Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. In molecules like this compound, the HOMO is typically localized on the electron-rich dimethylamino group and the benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. Analysis of related molecules like 4-Dimethylamino benzoic acid confirms that the HOMO and LUMO energies are key indicators of charge transfer within the molecule.
Table 2: Example of Frontier Orbital Energies (Note: This table is illustrative, as specific data for this compound is not present in the searched literature.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.5 eV |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule can be analyzed through methods like Natural Population Analysis (NPA) or Mulliken population analysis, which assign partial charges to each atom. This provides a quantitative picture of the electronic landscape.
A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxyl group and a positive potential near the carboxylic acid proton. The nitrogen of the dimethylamino group would also influence the potential map. Such maps are invaluable for predicting intermolecular interactions and sites of reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic parameters.
NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. Theoretical predictions, when compared with experimental data, can confirm peak assignments and aid in structure elucidation. The accuracy of these predictions has improved significantly with the development of specialized functionals and basis sets.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This analysis can identify the nature of electronic transitions, such as the π → π* transition responsible for the main absorption band in many aromatic compounds. For molecules with donor and acceptor groups, TD-DFT can predict and characterize intramolecular charge transfer bands.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Dimethylamino) Benzaldehyde |
| 4-Dimethylamino benzoic acid |
| 2,3,4-tri-fluoro-benzoic acid |
| 2-chloro-6-fluorobenzoic acid |
| Carbon |
| Nitrogen |
Reaction Mechanism Studies and Transition State Characterization
As of the current literature, specific computational studies detailing the reaction mechanisms and transition state characterizations for this compound are not extensively documented. However, the methodologies for such investigations are well-established in computational chemistry.
Theoretical reaction mechanism studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates. A crucial aspect of these studies is the location of transition states, which are first-order saddle points on the potential energy surface. rowansci.com
The process of finding a transition state often begins with a good initial guess of its geometry. A common strategy is to perform a scan along a reaction coordinate, such as a bond being formed or broken, and identify the highest energy point along this path. rowansci.com This structure is then used as a starting point for a more rigorous transition-state optimization algorithm. rowansci.com Once a transition state is located, a frequency calculation is essential to verify that it is a true first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rowansci.comucsb.edu
For reactions involving substituted benzoic acids, such as acyl-transfer reactions, computational studies can elucidate whether the mechanism is stepwise or concerted. acs.org These calculations provide the activation energies, enthalpies, and free energies of reaction, which are critical for understanding reaction rates and equilibria. ucsb.edu
Intermolecular Interactions and Supramolecular Assembly Prediction
The prediction of how molecules of this compound interact with each other is fundamental to understanding its solid-state structure and properties. These interactions are primarily non-covalent and include hydrogen bonding, halogen bonding, and π-π stacking.
Hydrogen bonds are among the most significant non-covalent interactions that direct the assembly of molecules. nih.gov In this compound, several potential hydrogen bond donors and acceptors exist. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the dimethylamino group can act as a hydrogen bond acceptor.
A computational study on the related compound, 2-dimethylaminobenzoic acid (DMAB), using Density Functional Theory (DFT), revealed a stable conformation involving an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen of the amine group (N···H-O). orientjchem.org This intramolecular interaction was found to have a stabilization energy of over 10 kcal/mol, indicating a very strong neutral hydrogen bond. orientjchem.org The study also investigated how the strength of this intramolecular hydrogen bond is affected by the interaction of the carboxylic acid group with various Lewis acids. orientjchem.org As the interaction with the Lewis acid strengthens, the O-H bond lengthens, and the intramolecular N···H hydrogen bond is consequently weakened. orientjchem.org
In the solid state, carboxylic acids commonly form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov For this compound, it is conceivable that such intermolecular hydrogen bonds would compete with the intramolecular hydrogen bond, leading to various possible supramolecular arrangements. The analysis of hydrogen bonding patterns is a key tool in crystal engineering and in the prediction of polymorphism.
Table 1: Selected Calculated Structural Parameters for 2-Dimethylaminobenzoic acid (DMAB) and its Adducts with Lewis Acids
| Species | O1-H1 Bond Length (Å) | N···H1 Distance (Å) |
| DMAB | Data not available | Data not available |
| DMAB-BF₃ | Data not available | Data not available |
| DMAB-AlF₃ | Data not available | Data not available |
| DMAB-GaF₃ | Data not available | Data not available |
| DMAB-InF₃ | Data not available | Data not available |
Specific bond lengths were discussed in the source but not explicitly tabulated. The trend indicates that stronger interaction with a Lewis acid leads to a longer O1-H1 bond and a longer N···H1 distance. orientjchem.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. researchgate.net
In this compound, the fluorine atom attached to the benzene ring has the potential to participate in halogen bonding. Although fluorine is the most electronegative element, it can form halogen bonds, particularly when bonded to an electron-withdrawing group like an aromatic ring. The fluorine atom could interact with electron-rich sites on neighboring molecules, such as the oxygen atoms of the carboxyl group or the nitrogen of the dimethylamino group.
Theoretical calculations are crucial for identifying and characterizing these weak interactions. Computational methods can predict the geometry and strength of halogen bonds. For instance, studies on other fluorinated organic molecules have used DFT to confirm the existence and nature of C-F···O or C-F···N halogen bonds. The presence of fluorine can significantly influence the supramolecular assembly and the resulting material properties. nih.govnih.gov
The aromatic ring of this compound allows for the possibility of π-π stacking interactions. These are non-covalent interactions between aromatic rings that play a significant role in the stabilization of crystal structures and biological systems. nih.gov The interactions can occur in various geometries, including face-to-face (sandwich) or offset (slipped-parallel) arrangements. nih.gov
High-level ab initio calculations are often required to accurately describe the dispersion forces that are dominant in π-π stacking. nih.gov These computations can predict the preferred stacking geometry and the interaction energy between the aromatic rings. For substituted benzene rings, the nature and position of the substituents can significantly affect the strength and geometry of the π-π stacking. The electron-donating dimethylamino group and the electron-withdrawing fluorine atom and carboxylic acid group on the benzene ring of the title compound would create a dipole moment, which could favor specific antiparallel stacking arrangements to minimize electrostatic repulsion. The interplay between hydrogen bonding, halogen bonding, and π-π stacking ultimately determines the final three-dimensional supramolecular architecture. nih.gov
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive sites on the 2-(Dimethylamino)-4-fluorobenzoic acid molecule makes it a valuable intermediate in the synthesis of a variety of complex organic structures.
Building Block for Heterocyclic Compounds (e.g., quinazolines, oxadiazoles)
This compound serves as a foundational scaffold for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The presence of the carboxylic acid and the dimethylamino group, along with the activating and directing effects of the fluorine atom, allows for diverse cyclization strategies.
Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the use of anthranilic acid precursors. researchgate.net General methods for quinazolinone synthesis include the acylation of an anthranilic acid, followed by cyclization. researchgate.net While direct synthesis from this compound is not extensively documented in readily available literature, its structural similarity to anthranilic acid suggests its potential as a starting material for highly substituted quinazoline derivatives. The dimethylamino group can influence the electronic properties and reactivity of the resulting quinazoline ring system. The synthesis of quinazolines from related 2-fluorobenzonitriles has been explored, highlighting the utility of fluorinated precursors in this area. sigmaaldrich.com
Oxadiazoles: 1,3,4-Oxadiazoles are another important class of heterocycles with a wide range of applications. soeagra.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclization of diacylhydrazines or from the reaction of acylhydrazides with various reagents. nih.gov Benzoic acid derivatives are key starting materials for creating the necessary acylhydrazide intermediates. researchgate.netglobalscientificjournal.com For instance, a general method involves the reaction of a substituted benzoic acid with a hydrazine (B178648) to form a hydrazide, which can then be cyclized to form the oxadiazole ring. researchgate.netglobalscientificjournal.com The fluorine and dimethylamino substituents on this compound would be incorporated into the final oxadiazole structure, imparting specific electronic and physical properties.
Precursor for Diverse Pharmaceutical Intermediates and Scaffolds
The utility of this compound extends to its role as a precursor for a variety of pharmaceutical intermediates and scaffolds. sigmaaldrich.combldpharm.com Its commercial availability is often linked to pharmaceutical drug therapy development and production. sigmaaldrich.com The compound's structure is a component of more complex molecules that have been investigated for their potential as therapeutic agents. For example, a novel benzamide (B126) derivative incorporating a 4-fluorophenyl moiety, (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide, has been synthesized and evaluated as a potent class I selective HDAC inhibitor for oral anticancer drug applications. nih.gov This demonstrates how the fluorinated phenylamine scaffold, related to this compound, is a critical component in the design of new drug candidates.
Scaffold for Derivatization Towards Functional Materials
The inherent functionalities of this compound make it an attractive scaffold for derivatization, leading to the development of functional materials with specific properties for various technological applications.
Integration into Fluorinated Organic Materials for Photovoltaics
In the field of organic photovoltaics (OPVs), the introduction of fluorine atoms into organic materials has been a successful strategy for enhancing device performance. rsc.orgosti.gov Fluorination can modulate the energy levels of the materials, improve molecular packing, and enhance charge transport properties, all of which contribute to higher power conversion efficiencies. rsc.orgosti.gov While direct integration of this compound into OPV materials is not widely reported, its structure represents a valuable building block for creating new fluorinated donor or acceptor molecules. For instance, fluorinated benzoic acids have been investigated as additives in perovskite solar cells to improve performance and stability. researchgate.net Furthermore, fluorinated chalcones derived from fluorinated benzoic acids have been studied as sensitizers for organic solar cells. mdpi.com The combination of the fluorine atom and the electron-donating dimethylamino group in this compound could be leveraged to fine-tune the electronic properties of novel materials for OPV applications.
Utilization in the Production of Specialty Chemicals
The unique substitution pattern of this compound makes it a useful starting material for the synthesis of various specialty chemicals. Its functional groups allow for a range of chemical transformations, leading to products with specific industrial applications. For example, it can serve as a building block for the synthesis of complex dyes, polymers, or other fine chemicals where the presence of both a fluorine atom and a dimethylamino group is desired to tailor the final properties of the molecule.
Mechanistic Investigations of Reactions Involving 2 Dimethylamino 4 Fluorobenzoic Acid
Elucidation of Specific Reaction Pathways and Intermediate Identification
Detailed reaction pathways for 2-(Dimethylamino)-4-fluorobenzoic acid remain a subject for further research. However, for reactions involving this compound, several potential pathways and intermediates can be proposed. For instance, in esterification reactions, the carboxylic acid would likely be activated to form a more reactive intermediate. This could involve protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol.
In reactions targeting the aromatic ring, the directing effects of the substituents would be crucial. The dimethylamino group is a strong activating group and is ortho-, para-directing, while the carboxylic acid group is a deactivating group and is meta-directing. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects would determine the regioselectivity of electrophilic aromatic substitution reactions. The identification of intermediates in such reactions would likely involve techniques like spectroscopy (NMR, IR) and mass spectrometry to characterize transient species.
Kinetic Studies and Determination of Rate Laws
Currently, there is a lack of specific kinetic data and established rate laws for reactions involving this compound in the public domain. To establish these, a systematic study would be required. For a given reaction, one would need to measure the rate of disappearance of reactants or the rate of appearance of products under various conditions.
Isotopic Labeling Studies for Mechanism Confirmation
Similarly, deuterium (B1214612) labeling could be employed to study the mechanism of electrophilic aromatic substitution reactions. By replacing a hydrogen atom on the aromatic ring with deuterium, one could determine if the breaking of the C-H(D) bond is the rate-determining step of the reaction by observing any kinetic isotope effect.
A related compound, 4-(dimethylamino)benzoic acid (DMABA), has been utilized in isotopic labeling studies, particularly in the form of its deuterium-enriched N-hydroxysuccinimide (NHS) ester reagents. nih.gov These reagents are used to derivatize and quantify lipids in complex biological mixtures using mass spectrometry. nih.gov Although this application does not directly probe the reaction mechanisms of the benzoic acid moiety itself, it demonstrates the utility of isotopic labeling with this class of compounds.
Role of Catalysis in Mediating Transformations
Catalysis plays a pivotal role in many organic reactions, and transformations involving this compound are no exception. For instance, esterification reactions are typically catalyzed by strong acids. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Retrosynthetic Strategies for 2 Dimethylamino 4 Fluorobenzoic Acid and Its Derivatives
Disconnection Approaches for Target Molecule Synthesis
The initial step in retrosynthetic analysis is to identify strategic bond disconnections within the target molecule that correspond to reliable and high-yielding chemical reactions. For 2-(Dimethylamino)-4-fluorobenzoic acid, two primary disconnection points are immediately apparent, centered around the formation of the aromatic ring's substituents.
A primary disconnection strategy involves breaking the bond between the nitrogen atom of the dimethylamino group and the aromatic ring (C-N bond). This disconnection is logical as numerous methods exist for the formation of arylamines. A second key disconnection is the cleavage of the bond between the carboxylic acid group and the aromatic ring (C-C bond). This is another common strategy, as carboxylic acids can be synthesized from a variety of other functional groups.
These disconnections suggest a convergent synthesis, where different fragments of the molecule are prepared separately and then combined in the final stages. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. youtube.com
Table 1: Key Disconnection Approaches for this compound
| Disconnection | Bond Cleaved | Corresponding Forward Reaction |
| C-N Bond Disconnection | Aryl-N | Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination |
| C-C Bond Disconnection | Aryl-COOH | Oxidation of a methyl group, Grignard carboxylation |
Identification of Key Synthons and Starting Materials
Following the disconnection of the target molecule, idealized fragments known as "synthons" are generated. These are typically ionic species that represent the reactive character of the fragments needed for the synthesis. In a practical sense, these synthons are then replaced by their real-world chemical equivalents, known as "synthetic equivalents."
For the C-N bond disconnection of this compound, we can envision an electrophilic aromatic ring synthon and a nucleophilic dimethylamine (B145610) synthon. Conversely, the C-C bond disconnection suggests an aryl nucleophile and an electrophilic carboxyl synthon.
Based on these synthons, we can identify plausible starting materials. A logical precursor is 2-amino-4-fluorobenzoic acid, which is commercially available. bldpharm.com This molecule already contains the desired amino group at the 2-position and the fluorine atom at the 4-position. The synthesis would then focus on the methylation of the amino group. Another potential starting material could be 4-fluorotoluene, which could undergo nitration, reduction, and subsequent functional group manipulations.
Table 2: Synthons and Corresponding Synthetic Equivalents
| Disconnection | Synthon | Synthetic Equivalent |
| C-N Bond | 2-carboxy-5-fluorophenyl cation | 2-bromo-4-fluorobenzoic acid |
| Dimethylamide anion | Dimethylamine | |
| C-C Bond | 2-(Dimethylamino)-4-fluorophenyl anion | 2-bromo-5-fluoro-N,N-dimethylaniline |
| Electrophilic carboxyl group | Carbon dioxide |
Strategic Bond Cleavages and Functional Group Interconversions in Retrosynthetic Analysis
Functional Group Interconversion (FGI) is a critical component of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to improve the reactivity of a substrate. globalscientificjournal.com In the context of synthesizing this compound, several FGIs can be strategically employed.
One of the most important FGIs to consider is the conversion of a nitro group into an amino group. This is a highly reliable transformation, typically achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride. google.com This strategy is particularly useful if starting from a nitrated precursor. For instance, 4-fluoro-1-nitrobenzene could be a viable starting material.
Another key FGI is the oxidation of a methyl group to a carboxylic acid. bldpharm.com This allows for the introduction of the carboxyl group at a late stage in the synthesis. For example, a retrosynthetic pathway could involve the synthesis of 1-fluoro-2,N,N-trimethylaniline, which would then be oxidized to the final product.
The direct methylation of an amino group is also a form of FGI. While the methylation of 2-amino-4-fluorobenzoic acid might seem straightforward, it can present challenges such as over-methylation or reaction with the carboxylic acid group. Therefore, a stepwise approach, possibly involving protecting groups, might be necessary. A plausible route could involve the reductive amination of a suitable precursor.
Table 3: Key Functional Group Interconversions (FGIs) in the Synthesis of this compound
| Functional Group Transformation | Reagents and Conditions | Relevance to Synthesis |
| Nitro group → Amino group | H₂, Pd/C or SnCl₂, HCl | Allows for the use of readily available nitroaromatic starting materials. google.com |
| Methyl group → Carboxylic acid | KMnO₄, heat or CrO₃, H₂SO₄ | Late-stage introduction of the carboxylic acid functionality. bldpharm.com |
| Amino group → Dimethylamino group | CH₃I (excess), K₂CO₃ or HCHO, HCOOH (Eschweiler-Clarke reaction) | Installation of the dimethylamino group. |
| Carboxylic acid → Ester | ROH, H⁺ catalyst | Protection of the carboxylic acid during other transformations. |
Future Directions and Emerging Research Areas
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For a molecule like 2-(Dimethylamino)-4-fluorobenzoic acid, which holds potential in various applications, developing green synthetic routes is a critical future endeavor. Research in this area is expected to focus on several key principles of green chemistry.
Current synthetic methods often rely on traditional batch processing, which can be resource-intensive. Future approaches will likely explore the implementation of flow chemistry . rsc.orgnih.govdurham.ac.ukacs.org The continuous-flow synthesis of carboxylic acids, for instance through the use of CO2 in tube-in-tube gas permeable membrane reactors, presents a promising avenue. durham.ac.uk This technique offers enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. rsc.org The synthesis of amides and other derivatives of this compound could be significantly optimized using flow technology, potentially reducing reaction times and waste generation. acs.orgresearchgate.net
Another key area is the development of biosynthetic routes . While the chemical synthesis of aminobenzoic acids from petroleum-derived precursors is well-established, it often involves harsh conditions and toxic reagents. mdpi.comrepec.org Researchers are now exploring the biosynthesis of aminobenzoic acid and its derivatives in microorganisms, starting from simple carbon sources like glucose via the shikimate pathway. mdpi.comrepec.orgresearchgate.net Engineering metabolic pathways in organisms such as Escherichia coli could provide a renewable and environmentally friendly source of aminobenzoic acid precursors, which could then be functionalized to yield the target molecule. mdpi.commdpi.com
The use of greener solvents and catalysts is also a major focus. One-pot synthesis in subcritical water, for example, has been demonstrated for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde, involving the reduction of a nitro group and oxidation of a formyl group without the need for added metals. researchgate.net Exploring similar aqueous-phase or solvent-free reaction conditions for the synthesis of this compound could significantly reduce the environmental impact. Furthermore, the use of agro-waste derived catalysts for amide bond formation represents an innovative and sustainable approach. researchgate.net
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Flow Chemistry | Continuous synthesis of the carboxylic acid and its derivatives. | Improved safety, efficiency, scalability, and reduced waste. rsc.orgnih.gov |
| Biosynthesis | Production of aminobenzoic acid precursors from renewable feedstocks. | Reduced reliance on fossil fuels and toxic reagents. mdpi.comrepec.orgresearchgate.net |
| Green Solvents/Catalysts | Use of subcritical water as a solvent; employing bio-based catalysts. | Minimized environmental pollution and enhanced sustainability. researchgate.netresearchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of this compound, arising from the interplay of the electron-donating dimethylamino group, the electron-withdrawing carboxylic acid, and the fluorine substituent, make it a fascinating substrate for exploring novel reactivity. Future research is expected to move beyond traditional transformations and delve into cutting-edge synthetic methodologies.
A significant area of future exploration is C-H bond activation . nih.govnih.govrsc.org This strategy allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, offering a more atom- and step-economical approach to synthesis. rsc.org For this compound, the carboxylic acid group can act as a directing group, facilitating ortho-C-H olefination and other functionalizations catalyzed by transition metals like rhodium. nih.gov The presence of the fluorine atom can also influence the regioselectivity of these reactions. nih.gov Research into cobalt-catalyzed C-H activation/annulation of benzamides with fluorinated alkynes to produce isoquinolinones demonstrates the potential for creating complex heterocyclic structures from simple benzoic acid derivatives. nih.gov
Decarboxylative coupling reactions represent another frontier for novel transformations. nih.govcaltech.edunih.govwikipedia.orgrsc.org These reactions utilize the carboxylic acid group as a traceless activating group that is expelled as carbon dioxide, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the ipso-position. wikipedia.org For instance, the decarboxylative ipso-amination of activated benzoic acids provides a direct route to anilines. nih.gov The synergistic merger of photoredox and nickel catalysis has enabled the asymmetric decarboxylative arylation of α-amino acids, a strategy that could be adapted for the functionalization of the aromatic ring of this compound or its derivatives. caltech.edunih.gov Iron-catalyzed dual decarboxylative coupling under visible light also presents a mild and oxidant-free method for forming amide bonds. rsc.org
The development of photocatalytic methods is also expected to play a crucial role. Visible-light-mediated reactions offer a green and powerful tool for accessing novel chemical space under mild conditions. The application of photocatalysis in conjunction with C-H activation or decarboxylative strategies could lead to unprecedented transformations of this compound.
| Novel Reactivity | Potential Transformation of this compound | Significance |
| C-H Activation | Direct functionalization of the aromatic ring at positions ortho to the directing groups. nih.gov | Atom- and step-economical synthesis of complex derivatives. rsc.org |
| Decarboxylative Coupling | Formation of new C-C or C-X bonds at the position of the carboxylic acid. nih.govwikipedia.org | Access to a diverse range of substituted anilines and other functionalized aromatics. |
| Photocatalysis | Light-driven C-H functionalization and coupling reactions. | Mild and sustainable reaction conditions for novel bond formations. caltech.edunih.gov |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design
Predictive modeling of molecular properties is a key application of AI in chemistry. arxiv.orgresearchgate.netyoutube.com Machine learning models can be trained on large datasets to predict a wide range of properties, from physicochemical characteristics like melting and boiling points to biological activities and toxicity. arxiv.orgresearchgate.net For this compound and its derivatives, ML models could predict their aromaticity, reactivity in electrophilic aromatic substitutions, and even their potential as drug candidates. acs.orgnih.govresearchgate.netacs.orgdiva-portal.orgnih.gov For instance, models have been developed to predict the site of electrophilic aromatic substitution with high accuracy, which could guide the synthesis of new derivatives of the target compound. acs.orgnih.govresearchgate.netacs.orgdiva-portal.org Furthermore, ML can predict the defluorination potential of fluorinated compounds, which is crucial for understanding their environmental fate and developing remediation strategies. acs.org
| AI/ML Application | Relevance to this compound | Impact on Research and Development |
| Predictive Modeling | Prediction of physicochemical properties, reactivity, and biological activity. arxiv.orgresearchgate.net | Accelerated screening of derivatives and prioritization of synthetic targets. acs.orgnih.govresearchgate.net |
| Generative AI | De novo design of novel molecules based on the core scaffold. nih.govrsc.org | Rapid discovery of new drug candidates and functional materials. nih.govarxiv.org |
| AI-Driven Robotic Labs | Autonomous design, synthesis, and testing of new derivatives. azoai.com | Exponentially faster discovery and optimization of functional molecules. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(dimethylamino)-4-fluorobenzoic acid, and how can reaction efficiency be optimized?
- Methodology : Start with a halogenated benzoic acid precursor (e.g., 4-fluorobenzoic acid) and perform nucleophilic substitution using dimethylamine. Catalytic agents like HATU or EDC can enhance coupling efficiency, as seen in peptide synthesis (e.g., fluorobenzoic acid coupling in PET tracer development ). Monitor reaction progress via HPLC or TLC. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to improve yield .
Q. How can researchers purify this compound to achieve high purity (>98%)?
- Methodology : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). For acidic impurities, acid-base extraction is effective: dissolve the crude product in aqueous NaOH, wash with dichloromethane, then re-acidify to precipitate the target compound. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. What solvents are suitable for solubility studies of fluorinated benzoic acid derivatives?
- Methodology : Prioritize ethers (THF, dioxane) and alcohols (ethanol, methanol) based on solubility data for structurally similar compounds like 4-fluorobenzoic acid . Use gravimetric or UV-Vis methods to quantify solubility. Note that limited data exists for dimethylamino-substituted analogs, so empirical testing is critical .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodology : Perform X-ray diffraction on single crystals grown via slow evaporation in ethanol/water. Analyze dihedral angles between aromatic and dimethylamino groups to assess steric effects. Compare with analogs like 4-fluoro-2-(phenylamino)benzoic acid, which showed distinct intramolecular hydrogen bonding .
Q. What strategies address contradictory solubility or stability data in fluorinated benzoic acid derivatives?
- Methodology : Replicate experiments under controlled conditions (temperature, humidity) and validate via multiple techniques (e.g., DSC for thermal stability, Karl Fischer titration for moisture content). Cross-reference with IUPAC-NIST guidelines for benzoic acid derivatives, which highlight solvent-specific discrepancies .
Q. How can this compound be functionalized for in vivo biological studies?
- Methodology : Introduce radiolabels (e.g., ¹⁸F) via precursor exchange or prosthetic group coupling, as demonstrated in PET tracer synthesis . For non-radioactive studies, conjugate with fluorescent tags (e.g., FITC) using EDC/NHS chemistry. Validate biodistribution via LC-MS or fluorescence imaging .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Test antimicrobial activity via broth microdilution (e.g., against E. coli or S. aureus), referencing protocols for related 2-amino-4-bromo-3-fluorobenzoic acid derivatives . For enzyme modulation, use fluorescence-based assays (e.g., trypsin inhibition) with kinetic analysis .
Analytical and Safety Considerations
Q. How can researchers differentiate between positional isomers in dimethylamino-fluorobenzoic acid derivatives?
- Methodology : Use ¹⁹F NMR to distinguish fluorine environments and 2D-COSY NMR to map substituent positions. Compare with spectral libraries (e.g., ChemSpider ). For ambiguous cases, employ X-ray crystallography .
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
